molecular formula C44H62N8O11 B607373 Viridogrisein I CAS No. 299-20-7

Viridogrisein I

Cat. No. B607373
CAS RN: 299-20-7
M. Wt: 879.025
InChI Key: SATIISJKSAELDC-ZIOPZPSVSA-N
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Description

Viridogrisein I, also referred to as etamycin, is a streptogramin antibiotic . It is biosynthesized by a distinct 105 kb biosynthetic gene cluster (BGC) in Streptomyces griseoviridis NRRL 2427 . Viridogrisein I and its counterpart griseoviridin are important in treating infections of many multi-drug resistant microorganisms .


Synthesis Analysis

Viridogrisein I is biosynthesized by Streptomyces griseoviridis NRRL 2427 . Three transporter genes, sgvT1 – T3, have been discovered within the 105 kb GV/VG BGC . SgvT1 is a major facilitator superfamily (MFS) transporter whereas SgvT2 appears to serve as the sole ATP-binding cassette (ABC) transporter within the GV/VG BGC . Both proteins are necessary for efficient GV/VG biosynthesis .


Molecular Structure Analysis

The structures of viridogrisein I and its analogs were elucidated using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and the advanced Marfey’s method . Each analog features distinct constituent amino acids .


Chemical Reactions Analysis

In the context of chemical reactions, there is a biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases . This platform brings 5G network testing and development to your fingertips and paves the way for speedier and smoother real world deployments .

Scientific Research Applications

  • Biosynthesis and Genetic Regulation : Viridogrisein I, along with Griseoviridin, is biosynthesized by a distinct gene cluster in Streptomyces griseoviridis. The gene cluster consists of 36 open reading frames, including four nonribosomal peptide synthetases for Viridogrisein I biosynthesis. This cluster is crucial for understanding the production of these antibiotics and their regulation within the microbial system (Xie et al., 2012).

  • Antibacterial Activity : Viridogrisein I exhibits broad-spectrum antibacterial activity, making it a potential candidate for drug development. It has shown effectiveness against multiple drug-resistant microorganisms (Xie et al., 2017).

  • Synergistic Effects with Other Antibiotics : Studies have shown that Viridogrisein I can work synergistically with other antibiotics, such as Griseoviridin and mikamycin A, enhancing their antibacterial effectiveness (Okumura et al., 1979).

  • Transport Mechanisms in Biosynthesis : Research has identified key transporters, SgvT1 and SgvT2, within the gene cluster responsible for Viridogrisein I biosynthesis. These transporters play a critical role in the efficient production of Viridogrisein I by preventing intracellular accumulation during biosynthesis (Xie et al., 2017).

properties

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATIISJKSAELDC-ZIOPZPSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028203
Record name Etamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridogrisein I

CAS RN

299-20-7
Record name Etamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13
Citations
Y Okumura, K OKAMURA, T TAKEI… - The Journal of …, 1979 - jstage.jst.go.jp
In the course of screening for new antibiotics, we isolated a strain of streptomycete named Streptomyces sp. P8648 which produced antibiotics active against some Gram-positive …
Number of citations: 12 www.jstage.jst.go.jp
Y Okumura, T TAKEI, M SAKAMOTO… - The Journal of …, 1979 - jstage.jst.go.jp
Our isolate of Streptomyces griseoviridus, which produced three minor factors in addition to viridogrisein and griseoviridin, was more sensitive to the addition of L-proline than the type …
Number of citations: 21 www.jstage.jst.go.jp
Y Okumura, T TAKEI, M SAKAMOTO… - The Journal of …, 1979 - jstage.jst.go.jp
Materials and Methods Reagents All amino acids were purchased from Sigma Chemical Co., St. Louis, Mo., USA Other chemicals were obtained from commercial sources. …
Number of citations: 10 www.jstage.jst.go.jp
Y Okumura, M SAKAMOTO, T TAKEI… - The Journal of …, 1979 - jstage.jst.go.jp
Materials and Methods Antibiotics and Reagents Neoviridogriseins I, II and 111, viridogrisein and griseoviridin were isolated from the broth of Streptomj'ces sp. P8648 by solvent …
Number of citations: 7 www.jstage.jst.go.jp
I Oberbäumer, E Grell, F Raschdorf… - Helvetica Chimica …, 1982 - Wiley Online Library
… The main component is denoted viridogrisein I and the minor one, viridogrisein 11. To determine … Compared with viridogrisein I, the hydrolysate of viridogrisein I1 indicated that only N, P-…
Number of citations: 12 onlinelibrary.wiley.com
E Grell, E Lewitzki, S Dehal, I Oberbäumer… - … of Chromatography A, 1984 - Elsevier
… Viridogrisein (VE) consisted of the B components viridogrisein I (VE I) and II (VE II). … Separation of 4 mg of viridogrisein, 3 mg of viridogrisein I and 3 mg of viridogrisein II by MPLC (…
Number of citations: 6 www.sciencedirect.com
T Asano, Y Adachi - Journal of veterinary medical science, 2006 - jstage.jst.go.jp
Griseoviridin, a known antibiotic produced by Streptomyces cacaoi subsp. cacaoi, was found to be active against Brachyspira hyodysenteriae—the bacterium causing swine dysentery. …
Number of citations: 12 www.jstage.jst.go.jp
M Di Giambattista, C Cocito - Biochimica et Biophysica Acta (BBA)-General …, 1983 - Elsevier
… The ability of type B synergistic antibiotics (Virginiamycin S~, Mikamycin Bin, Viridogrisein I, and others) to complex mono- and bivalent ions and metals has been recently described [26,…
Number of citations: 6 www.sciencedirect.com
CA Claridge - Basic Biology of New Developments in Biotechnology, 1983 - Springer
The fact that this Symposium on the Biological Basis of New Developments in Biotechnology is being held at this time is evidence of the increasing awareness throughout the world of …
Number of citations: 7 link.springer.com
H Ruf, G Mager, E Grell - Thermochimica Acta, 1985 - Elsevier
An automatic spectrophotometric titration system is described, which enables a fast and precise determination of thermodynamic parameters of reversible reactions in solution, requiring …
Number of citations: 2 www.sciencedirect.com

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